3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol, a bicyclic compound, belongs to the class of azabicyclic compounds which are characterized by the presence of nitrogen in their ring structure. This compound is notable for its potential applications in medicinal chemistry, particularly as a bioisostere for various pharmacologically active substances. The compound's structural framework is similar to that of certain natural products and synthetic drugs, making it a subject of interest in drug design and development.
The classification of 3-methyl-3-azabicyclo[3.1.1]heptan-1-ol falls under organic chemistry, specifically within the subcategories of heterocyclic compounds and bicyclic systems. Its synthesis and properties have been explored in various studies, indicating its relevance in pharmaceutical applications due to its structural characteristics that may influence biological activity.
The synthesis of 3-methyl-3-azabicyclo[3.1.1]heptan-1-ol can be achieved through several methods, primarily focusing on cycloaddition reactions and intramolecular transformations. One notable approach involves the reduction of spirocyclic oxetanyl nitriles, which has been documented as a reliable method for generating this bicyclic structure.
In a study published in Angewandte Chemie, researchers developed a general synthesis method for 3-azabicyclo[3.1.1]heptanes through a reduction process that demonstrated scalability and efficiency . The synthesis typically involves the use of specific catalysts and reaction conditions, such as temperature control and solvent selection, to optimize yield and selectivity.
The molecular structure of 3-methyl-3-azabicyclo[3.1.1]heptan-1-ol features a bicyclic framework with a nitrogen atom incorporated into one of the rings. The compound can be represented structurally as follows:
Crystallographic studies have revealed that the core structure exhibits significant similarities to the pyridine ring, suggesting potential interactions with biological targets similar to those of nitrogen-containing heterocycles . Data regarding bond lengths, angles, and torsional parameters are crucial for understanding its reactivity and interaction with other molecules.
3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol participates in various chemical reactions typical for bicyclic compounds, including nucleophilic substitutions, cycloadditions, and rearrangements. The compound's ability to undergo these reactions is influenced by the steric and electronic properties imparted by its bicyclic structure.
For instance, studies have shown that modifications to the azabicyclic framework can lead to variations in reactivity profiles, which are essential for tailoring compounds for specific biological activities . The use of different catalysts can also enhance reaction rates and yields during synthesis.
The mechanism of action for 3-methyl-3-azabicyclo[3.1.1]heptan-1-ol primarily involves its interaction with biological receptors or enzymes due to its structural similarity to known pharmacophores. The nitrogen atom within the bicyclic structure may facilitate hydrogen bonding or coordination with active sites on target proteins.
Research indicates that compounds with similar azabicyclic structures can exhibit diverse biological activities, including anticholinergic effects or modulation of neurotransmitter systems . Understanding these mechanisms is critical for optimizing the compound's pharmacological properties.
The physical properties of 3-methyl-3-azabicyclo[3.1.1]heptan-1-ol include its melting point, boiling point, solubility in various solvents, and stability under different conditions. While specific data for this compound may vary based on synthesis methods, general trends observed in azabicycles suggest moderate solubility in polar solvents due to their polar functional groups.
Chemical properties include reactivity towards electrophiles or nucleophiles depending on the substituents on the bicyclic framework. These properties can be quantitatively analyzed using techniques such as spectroscopy (NMR, IR) and chromatography .
The applications of 3-methyl-3-azabicyclo[3.1.1]heptan-1-ol span several fields within medicinal chemistry:
Bicyclic amine scaffolds have undergone transformative evolution in medicinal chemistry, progressing from simple piperidine/cyclohexane systems to complex, strain-engineered architectures. Early drug discovery heavily favored flat, aromatic systems due to synthetic accessibility and predictable exit vectors. However, the metabolic instability and poor aqueous solubility associated with these planar structures prompted exploration of saturated alternatives. The pioneering work on bicyclo[1.1.1]pentane (BCP) in the 1990s demonstrated that saturated cores could effectively mimic para-substituted benzenes while conferring superior physicochemical properties [4]. This breakthrough ignited interest in higher-order bicyclic systems, including bicyclo[2.2.2]octanes (BCOs) and bicyclo[3.1.1]heptanes (BCHeps). The 3-azabicyclo[3.1.1]heptane framework emerged as a particularly promising scaffold due to its optimal balance of ring strain, vector geometry, and metabolic resistance. This structural class represents a strategic departure from classical piperidine bioisosteres by incorporating a constrained bicyclic topology that enforces three-dimensionality while retaining desirable pharmacological characteristics [8].
Saturated heterobicyclic systems serve as privileged bioisosteres by addressing fundamental limitations of aromatic rings in drug design. The 3-methyl-3-azabicyclo[3.1.1]heptane scaffold (CAS: 2386913-69-3; MW: 127.18; Formula: C₇H₁₃NO) exemplifies this paradigm shift through its capacity to mimic meta-substituted benzene rings while enhancing key physicochemical properties [2] [8]. Unlike planar arenes, this strained heterobicycle exhibits reduced π-stacking interactions and increased fraction of sp³-hybridized carbons (Fsp³), directly addressing the "molecular obesity" associated with poor drug developability. Structural analyses reveal that the bridgehead nitrogen and hydroxyl groups provide vectors that effectively replicate the spatial orientation of meta-substituted phenyl ring substituents with a C-N distance of 2.8-3.0 Å, closely matching the geometry in prototypical drug motifs [4] [8]. This vector fidelity enables direct isosteric replacement while substantially improving aqueous solubility and metabolic stability due to the absence of susceptible π-bonds and increased three-dimensionality. The scaffold's bioisosteric utility is further enhanced by its chirality, which offers opportunities for stereoselective target engagement unavailable with symmetric arenes [4] [8].
Table 1: Comparative Analysis of Benzene Bioisosteric Scaffolds
Scaffold | Vector Distance (Å) | logP Reduction | Aqueous Solubility | Synthetic Accessibility |
---|---|---|---|---|
Bicyclo[1.1.1]pentane | 1.8 | +++ | 15× improvement | Moderate |
Bicyclo[2.2.2]octane | 2.6 | + | Moderate improvement | Challenging |
Cubane | 2.8 | ++ | Significant improvement | Low |
3-Azabicyclo[3.1.1]heptane | 2.9-3.1 | +++ | Dramatic improvement | Moderate to High |
3-Azabicyclo[3.1.1]heptane derivatives represent a structurally distinct class of bioactive scaffolds with demonstrated potential across therapeutic areas. The 3-methyl-3-azabicyclo[3.1.1]heptan-1-ol isomer (SMILES: OC1(C2)CN(C)CC2C1) exemplifies how strategic incorporation of heteroatoms modulates physicochemical profiles [2] . Compared to carbocyclic bioisosteres, this nitrogen-containing scaffold provides a basic amine center (pKa ~8-10) capable of forming salt bridges with biological targets while simultaneously serving as a hydrogen bond acceptor. The hydroxyl group offers an additional hydrogen bonding site and synthetic handle for further derivatization. Computational analyses indicate that bicyclo[3.1.1]heptane derivatives occupy under-explored regions of chemical space characterized by high three-dimensionality (Prism score >0.5) and structural complexity (complexity index >200) [4] [8]. These features translate to improved target selectivity profiles in lead optimization campaigns. The scaffold's protease resistance and CYP450 metabolism avoidance stem from its fully saturated nature, addressing key liabilities of aromatic systems that undergo bioactivation to reactive quinones [4]. As pharmaceutical research increasingly prioritizes escape from "flatland," this scaffold provides a synthetically tractable platform for generating intellectual property in crowded target classes.
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: